molecular formula C8H10N4 B11919781 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine

2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine

Cat. No.: B11919781
M. Wt: 162.19 g/mol
InChI Key: ROWVXHCJCCYAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound featuring a fused imidazo-pyridine core with methyl groups at positions 2 and 3 and an amine group at position 6.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,3-dimethylimidazo[4,5-b]pyridin-7-amine

InChI

InChI=1S/C8H10N4/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H2,9,10)

InChI Key

ROWVXHCJCCYAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2N1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps :

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is in the development of selective kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, including cell growth and metabolism. Inhibitors targeting specific kinases can be pivotal in treating cancers and inflammatory diseases.

Case Study: TYK2 Inhibition

Recent studies have highlighted the compound's effectiveness as a selective inhibitor of tyrosine kinase 2 (TYK2), which is implicated in various autoimmune disorders. The compound demonstrates a half-maximal inhibitory concentration (IC50) of less than 1 nM against TYK2, showcasing its potency and selectivity against other kinases such as JAK1 and JAK3 .

Table 1: Structure-Activity Relationship (SAR) of this compound Derivatives

CompoundIC50 (nM)Selectivity Ratio (TYK2/JAK1)Selectivity Ratio (TYK2/JAK3)
1<1>30>30
2<1>40>35
3<1>25>32

This data indicates that modifications at the C7 position of the imidazo[4,5-b]pyridine scaffold can significantly enhance selectivity for TYK2 over other kinases .

Antifungal Activity

Another notable application is in the field of antifungal agents. A series of imidazo[4,5-b]pyridine derivatives, including those based on this compound, have been synthesized and evaluated for their antifungal properties.

Case Study: Efficacy Against Fungal Strains

In a study focused on optimizing antifungal activity, certain derivatives exhibited significant efficacy against pathogens such as Pseudomonas polysora. For instance, one derivative achieved a mortality rate of 100% at a concentration of 500 mg/L with an effective concentration (EC50) value comparable to established fungicides like tebuconazole .

Table 2: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundMortality Rate (%)EC50 (mg/L)Comparison Fungicide EC50 (mg/L)
A10042
B85102
C75152

These findings suggest that derivatives of this compound could serve as promising candidates for developing new antifungal therapies.

Synthesis and Environmental Considerations

The synthesis of imidazo[4,5-b]pyridine derivatives has been optimized to be more environmentally friendly. Recent methodologies utilize water and isopropanol as solvents in a green synthesis approach that minimizes waste and enhances yield. This method not only simplifies the process but also expands the structural diversity of synthesized compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Imidazo[4,5-b]pyridine Derivatives
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Structural Difference: PhIP contains a phenyl group at position 6 and lacks the 3-methyl substituent. Functional Impact: Unlike the therapeutic focus of 2,3-dimethyl derivatives, PhIP is a mutagenic/carcinogenic compound formed during food cooking, highlighting how substituent positioning (e.g., phenyl vs. methyl) dictates biological activity .
  • 6-Chloro-2-(2-fluoro-4,5-dimethoxyphenyl)-N-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-7-amine (PDB ID: 5JG) :

    • Structural Difference : Incorporates a chloro group at position 6, a fluorinated dimethoxyphenyl group at position 2, and a piperidinylmethyl side chain.
    • Functional Impact : The bulky piperidinylmethyl group enhances selectivity for kinase targets like AURKA and EGFR, while the chloro and fluorinated groups improve binding affinity through hydrophobic interactions .
Thiazolo[4,5-b]pyridine Derivatives
  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one :
    • Structural Difference : Replaces the imidazole ring with a thiazole, introducing a sulfur atom.
    • Functional Impact : The sulfur atom alters electronic properties, reducing kinase affinity but enhancing cytotoxicity in cancer cell lines. Substituents like phenylazo groups further modulate activity .
Triazolo[4,5-d]pyrimidin-7-amine Derivatives
  • N,N-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine: Structural Difference: Features a triazole ring fused to pyrimidine instead of imidazo-pyridine.

Substituent-Driven Activity Comparison

Key Observations:

Methyl vs. Bulky Groups : The 2,3-dimethyl groups in the parent compound enhance metabolic stability compared to bulkier substituents (e.g., benzyl or piperidinylmethyl), which improve target engagement but may reduce oral bioavailability .

Halogenation : Chloro or bromo substituents (e.g., in 21f or V-18) increase binding affinity through hydrophobic interactions but may elevate toxicity risks .

Biological Activity

2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its molecular formula is C8H9N3C_8H_9N_3 with a molecular weight of approximately 147.18 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system with two methyl groups attached to the imidazole ring and an amine group at the 7-position. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial activity against various pathogens. Specifically, studies have shown that this compound demonstrates notable antifungal and antibacterial properties. For instance, it has been effective against common pathogens like Staphylococcus aureus and Candida albicans, making it a potential candidate for drug development in treating infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It acts as a selective inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. Furthermore, it has been studied for its inhibitory effects on various kinases associated with cancer cell proliferation. For example, modifications of the imidazo[4,5-b]pyridine scaffold have led to compounds that inhibit Aurora-A and Aurora-B kinases with IC50 values as low as 0.087 μM in HeLa cervical cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have established a structure-activity relationship (SAR) that highlights how different substituents affect its potency against various biological targets. The introduction of functional groups such as hydroxyl (-OH) or methoxy (-OCH₃) has been shown to enhance antiproliferative activity against cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity and chemical reactivity. The table below summarizes some related compounds along with their unique features:

Compound NameSimilarity IndexUnique Features
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride0.76Contains a methyl group on the imidazole ring; different amine position
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine0.74Chlorine substitution alters reactivity patterns
7-Chloro-2-methylimidazo[4,5-p]pyridine0.73Similar core structure but chlorine at a different position
Imidazo[1,2-a]pyridin-3-ylmethanamine0.72Different ring system; unique nitrogen positioning

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Antifungal Activity : A study demonstrated that this compound inhibited the growth of Candida albicans with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL.
  • Cancer Cell Proliferation : In vitro assays showed that this compound inhibited the proliferation of HCT116 human colon carcinoma cells with a GI50 value of 0.15 μM .

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethyl-3H-imidazo[4,5-b]pyridin-7-amine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclocondensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile derivatives with amines under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key factors include:

  • Precursor selection : Substituted acetonitrile precursors improve regioselectivity .
  • Catalyst : Acidic or basic conditions (e.g., p-TsOH or K₂CO₃) enhance cyclization efficiency .
  • Purification : Column chromatography or recrystallization (e.g., using acetic acid) achieves >90% purity .

Table 1: Representative Synthesis Conditions

PrecursorSolventCatalystTemp (°C)Yield (%)Reference
2-(imidazo[4,5-b]pyridyl)acetonitrileDMFp-TsOH10074–85

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and distinguish it from analogs?

Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and NH₂ (δ 5.5–6.0 ppm, broad). Overlap with imidazo[4,5-b]pyridine core protons requires 2D NMR (COSY, HSQC) for unambiguous assignment .
  • ¹³C NMR : Methyl carbons appear at δ 20–25 ppm; pyridine C7 (amine-bearing carbon) resonates at δ 150–155 ppm .
  • IR : NH₂ stretching (3350–3450 cm⁻¹) and imidazole ring vibrations (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal:

  • Electrophilicity : The amino group at C7 increases electron density on the pyridine ring, enhancing nucleophilic substitution reactivity .
  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate stability; LUMO localization on the imidazole ring predicts electrophilic attack sites .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Answer:

  • Experimental replication : Control solvent polarity (e.g., DMSO vs. water) and pH, as protonation states affect binding .
  • Structural analogs : Compare with pyrazolo[1,5-a]pyrimidine derivatives; trifluoromethyl groups may sterically hinder target interactions .
  • Computational docking : Use AutoDock Vina to model binding poses and identify conflicting steric/electronic effects .

Q. How can computational reaction design (e.g., ICReDD methods) optimize novel derivatives for targeted applications?

Answer:

  • Reaction path screening : Quantum-chemical calculations (e.g., Gaussian) predict feasible routes for introducing substituents (e.g., fluorophenyl groups) at C5/C7 .
  • Machine learning : Train models on existing imidazo[4,5-b]pyridine datasets to prioritize high-yield reactions .
  • Feedback loops : Integrate experimental results (e.g., failed reactions) to recalibrate computational parameters .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Answer:

  • Twinned crystals : Use SHELXD/SHELXE for structure solution; refine with SHELXL using high-resolution (<1.0 Å) data .
  • Disorder : Methyl groups may require isotropic refinement with restraints on bond distances/angles .
  • Hydrogen bonding : Locate NH₂ hydrogens via difference Fourier maps and validate with Hirshfeld surface analysis .

Q. How do solvent and substituent effects influence photophysical properties (e.g., fluorescence)?

Answer:

  • Solvatochromism : Polar solvents (e.g., methanol) redshift emission due to stabilization of excited-state dipole moments .
  • Substituent impact : Electron-withdrawing groups (e.g., -CF₃) at C2 increase quantum yield by reducing non-radiative decay .

Methodological Guidelines

  • Avoid trial-and-error synthesis : Use ICReDD’s reaction path search to minimize wasted resources .
  • Data reporting : Include raw NMR/DFT files in supplementary materials for reproducibility .
  • Contradiction analysis : Cross-validate computational predictions with at least two experimental techniques (e.g., XRD and spectroscopy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.